Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate
Description
Structural Elucidation of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate
Molecular Architecture and IUPAC Nomenclature
This compound possesses the molecular formula C₁₀H₁₁BrN₂O₂S and exhibits a molecular weight of 303.1755 daltons. The compound is systematically identified by the Chemical Abstracts Service registry number 1341035-70-8, which provides unambiguous identification within chemical databases. The International Union of Pure and Applied Chemistry nomenclature reflects the complex heterocyclic architecture, specifically designating the compound as this compound, which accurately describes the substitution pattern and functional group arrangement.
The molecular architecture centers around a fused bicyclic system where an imidazole ring is condensed with a thiazole ring in a [2,1-b] fusion pattern. The bromine substituent occupies the 2-position of the imidazothiazole core, while the propanoate ester chain extends from the 6-position through a carbon linker. The Simplified Molecular Input Line Entry System representation CC(c1cn2c(n1)sc(c2)Br)C(=O)OCC provides a linear notation that captures the complete connectivity pattern. This structural arrangement creates a rigid heterocyclic framework with strategically positioned heteroatoms that influence both electronic distribution and potential intermolecular interactions.
The stereochemical considerations of this compound involve the chiral center at the alpha-carbon of the propanoate chain, though the search results do not specify the absolute configuration. The spatial arrangement of substituents around this stereocenter significantly impacts the three-dimensional molecular geometry and potential biological activity patterns. The ethyl ester functionality provides both lipophilic character and potential sites for metabolic transformation, while the brominated heterocyclic core contributes to the compound's electronic properties and reactivity profile.
Crystallographic Characterization
The crystallographic characterization of this compound presents significant challenges due to limited availability of single-crystal structural data in the current literature. While comprehensive crystallographic databases such as the Cambridge Crystallographic Data Centre maintain extensive structural repositories, specific crystallographic parameters for this compound are not readily accessible through standard search protocols. The absence of detailed crystallographic data represents a notable gap in the structural characterization of this compound, particularly given the importance of solid-state structure determination for understanding intermolecular packing arrangements and potential polymorphic behavior.
Theoretical considerations suggest that the compound would likely adopt a planar or near-planar configuration for the fused heterocyclic core, with the bromine substituent extending out of the molecular plane. The propanoate ester chain would introduce conformational flexibility, potentially leading to multiple conformational states in the crystalline environment. The presence of both nitrogen and sulfur heteroatoms within the ring system creates opportunities for directional intermolecular interactions, including potential hydrogen bonding and halogen bonding interactions involving the bromine substituent.
Crystal packing predictions based on molecular geometry suggest that π-π stacking interactions between the aromatic heterocyclic systems could play a significant role in determining solid-state organization. The bromine atom, with its substantial van der Waals radius and polarizable electron cloud, likely influences both intramolecular and intermolecular geometric parameters. Future crystallographic studies would provide invaluable insights into the precise bond lengths, angles, and torsional parameters that define the molecular conformation and crystal packing arrangements.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Profiling
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment of this compound. The heterocyclic framework presents distinct resonance patterns that enable unambiguous identification of the compound structure. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals corresponding to the various hydrogen environments within the molecule, including the heterocyclic protons, the methyl and methylene protons of the propanoate chain, and the ethyl ester protons.
The aromatic region of the proton spectrum typically displays signals corresponding to the imidazothiazole ring system protons, with chemical shifts influenced by the electron-withdrawing effects of both the nitrogen and sulfur heteroatoms and the bromine substituent. The methine proton adjacent to the heterocyclic system exhibits a characteristic chemical shift and coupling pattern that reflects its electronic environment and neighboring substituents. The propanoate methyl group appears as a doublet due to coupling with the adjacent methine proton, while the ethyl ester moiety contributes characteristic triplet and quartet patterns.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct carbon resonances corresponding to the various carbon environments. The carbonyl carbon of the ester functionality appears in the characteristic downfield region, while the heterocyclic carbons display chemical shifts reflecting their specific electronic environments. The carbon bearing the bromine substituent exhibits characteristic chemical shift patterns influenced by the heavy atom effect, providing definitive confirmation of the bromination pattern.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides critical molecular weight confirmation and structural characterization through diagnostic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 303/305, displaying the characteristic isotope pattern associated with bromine-containing compounds due to the natural abundance of bromine-79 and bromine-81 isotopes. This isotopic pattern serves as an immediate indicator of bromine incorporation and helps distinguish the compound from non-brominated analogs.
Fragmentation analysis reveals predictable cleavage patterns that reflect the inherent structural features of the molecule. Loss of the ethyl ester group represents a common fragmentation pathway, generating fragment ions that retain the heterocyclic core structure. The brominated imidazothiazole system typically undergoes characteristic fragmentation involving the heterocyclic nitrogen and sulfur atoms, producing diagnostic fragment ions that confirm the ring system architecture.
Additional fragmentation pathways involve cleavage at the propanoate chain, generating fragments that help elucidate the substitution pattern and connectivity. The presence of the bromine atom significantly influences fragmentation behavior, often leading to enhanced stability of certain fragment ions and characteristic neutral losses. High-resolution mass spectrometric analysis provides precise molecular weight determination that confirms the molecular formula assignment and enables detection of potential impurities or related compounds.
Infrared Vibrational Signatures
Infrared spectroscopy provides definitive functional group identification and structural confirmation through characteristic vibrational absorption patterns. The infrared spectrum of this compound displays several diagnostic absorption bands that confirm the presence of key structural features. The carbonyl stretch of the ester functionality appears as a strong absorption band in the 1720-1750 wavenumber region, with the exact frequency influenced by the electronic effects of the adjacent heterocyclic system.
The heterocyclic ring system contributes characteristic absorption patterns in the fingerprint region, including carbon-nitrogen and carbon-sulfur stretching vibrations that reflect the specific bonding environment within the fused ring system. Carbon-hydrogen stretching vibrations appear in the 2800-3100 wavenumber region, with distinct patterns corresponding to aromatic, aliphatic, and methyl hydrogen environments. The presence of the bromine substituent influences the overall vibrational spectrum through both electronic and mass effects, contributing to the unique spectroscopic signature of the compound.
Aromatic carbon-carbon stretching vibrations provide additional structural confirmation, appearing as multiple absorption bands in the 1400-1600 wavenumber region. The specific pattern and intensity distribution of these bands reflect the electronic distribution within the heterocyclic system and help distinguish this compound from structurally related analogs. Bending vibrations and out-of-plane deformation modes contribute additional diagnostic information, particularly in the lower frequency regions where characteristic patterns associated with substituted heterocyclic systems become apparent.
Properties
IUPAC Name |
ethyl 2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c1-3-15-9(14)6(2)7-4-13-5-8(11)16-10(13)12-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSWPJKCJMKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CN2C=C(SC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate, with the CAS number 1341035-70-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H11BrN2O2S
Molecular Weight: 303.18 g/mol
Purity: >95%
Density: Approximately 1.67 g/cm³
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and imidazole moieties exhibit notable antimicrobial properties. This compound has been synthesized and tested for its antibacterial activity against various strains of bacteria. The presence of the bromine atom in the imidazo-thiazole structure enhances its interaction with bacterial cell membranes, potentially disrupting their integrity.
Anticancer Properties
The compound has been evaluated for its anticancer activity in vitro. Preliminary results suggest that it may inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
1. Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on human glioblastoma cells (U251) with an IC50 value indicating significant potency compared to standard chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazole ring could enhance cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | <20 | Induction of apoptosis via caspase activation |
| A431 (Epidermoid Carcinoma) | <15 | Cell cycle arrest and apoptosis induction |
2. Antimicrobial Studies
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed comparable activity to standard antibiotics such as norfloxacin, suggesting its potential as a new antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to norfloxacin |
| Escherichia coli | 64 µg/mL | Higher than ampicillin |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate. Its efficacy against various bacterial strains has been evaluated, showcasing its potential as a new antimicrobial agent.
Case Study: Antibacterial Efficacy
A study investigated the compound's activity against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited comparable antibacterial activity to standard antibiotics like norfloxacin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Comparable to norfloxacin |
| Escherichia coli | 15 µg/mL | Comparable to norfloxacin |
The presence of the bromine atom in its structure enhances its interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
Anticancer Properties
This compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of several cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A peer-reviewed study assessed the compound's cytotoxic effects on human glioblastoma cells (U251). The results demonstrated significant potency, with an IC50 value indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | <20 | Induction of apoptosis via caspase activation |
| A431 (Epidermoid Carcinoma) | <15 | Cell cycle arrest and apoptosis induction |
The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications can enhance its biological activity.
Key Findings:
- Modifications on the thiazole ring can significantly increase cytotoxicity.
- The bromine atom contributes to increased reactivity and biological interaction.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The bromine atom in the target compound enhances electrophilicity, facilitating nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki reactions) compared to non-halogenated analogs like ethyl imidazo[2,1-b]thiazole-6-carboxylate . Sulfonate esters (e.g., 1a-1c in ) exhibit polarizable leaving groups, enhancing reactivity in hydrolysis or displacement reactions.
Functional Group Impact: Ethyl esters (e.g., target compound) vs. carboxylic acids (e.g., 3-(2-bromoimidazo[...]propanoic acid HCl): The ester form offers better lipid solubility, whereas the acid form may improve water solubility and target binding in biochemical assays .
Synthetic Flexibility :
- The target compound’s synthesis via free-radical bromination contrasts with Suzuki coupling used for trifluoromethyl derivatives, highlighting divergent strategies for imidazothiazole functionalization .
Analytical and Physicochemical Data
- NMR/LC-MS Profiles : The target compound’s analogs (e.g., 1a-1c in ) show characteristic aromatic proton signals at δ 7.2–7.6 ppm and sulfonate methyl groups at δ 3.06 ppm, consistent with imidazothiazole derivatives. LC-MS data (e.g., [M+1]⁺ = 371.18 for 1a) align with calculated molecular weights .
- Solubility : Ethyl esters (logP ~2.5–3.5) are typically more lipid-soluble than carboxylic acids (logP ~1.0–2.0), impacting their ADME profiles .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate generally involves:
- Formation of the imidazo[2,1-b]thiazole core through cyclization of appropriate amino-thiadiazole precursors with haloaldehydes or halo-ketones.
- Introduction of the bromo substituent at the 2-position of the imidazo-thiazole ring.
- Attachment of the ethyl propanoate side chain, usually via esterification or condensation with ethyl chloro- or bromo-propanoate derivatives.
Reported Synthetic Routes
Cyclization of 2-amino-5-bromo-1,3,4-thiadiazole with Chloroacetaldehyde
One documented method involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with aqueous chloroacetaldehyde under reflux conditions to form the 2-bromoimidazo[2,1-b]thiadiazole intermediate. This reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and elimination steps. The crude product is isolated by neutralization and extraction, then purified by chromatography or triturated to yield the bromoimidazo-thiadiazole as a solid.
| Parameter | Details |
|---|---|
| Starting material | 2-amino-5-bromo-1,3,4-thiadiazole (1.65 g, 9.15 mmol) |
| Reagent | Chloroacetaldehyde (50% aqueous solution, 1.7 mL) |
| Solvent | Water (27 mL) |
| Conditions | Reflux for 10 hours, second addition of chloroacetaldehyde, continued reflux for total 20 hours |
| Work-up | Neutralization with saturated NaHCO3, extraction with DCM, drying, solvent removal, trituration with diethyl ether |
| Yield | Approximately 20% (two batches combined) |
| Characterization | 1H NMR (300 MHz, CDCl3): δ 7.64 (s, 1H), 7.24 (s, 1H); MS (ES+) m/z 204 (M+H)+ |
This method is relatively straightforward but yields are moderate due to prolonged reaction times and the need for chromatographic purification.
Alternative Large-Scale Synthesis
A similar method was reported on a larger scale using 5-bromo-1,3,4-thiadiazol-2-amine (60 g) with chloroacetaldehyde in water under reflux for 5 hours, followed by additional chloroacetaldehyde addition and overnight stirring. After filtration and extraction, the product was obtained as a pale yellow solid in 14% yield. Further purification by chromatography increased the overall yield slightly.
This method demonstrates scalability but still suffers from moderate yields and requires extensive purification.
Esterification to Form this compound
Although direct literature on the esterification step specifically for this compound is limited, analogous procedures for related imidazo-heterocycles involve condensation of the heterocyclic amine with ethyl 2-chloro- or bromo-propanoate derivatives under reflux in ethanol or other solvents. For example, ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is synthesized by heating 4-bromopyridin-2-amine with ethyl 2-chloro-3-oxopropanoate in ethanol at 60–80°C for 5 hours, followed by purification via extraction and chromatography.
This suggests that the propanoate ester moiety in the target compound can be introduced similarly by reacting the appropriately substituted imidazo-thiazole amine intermediate with ethyl 2-bromo- or chloro-propanoate under reflux conditions in ethanol or an equivalent solvent system.
Reaction Conditions and Yields Summary Table
| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to bromoimidazo-thiazole | 2-amino-5-bromo-1,3,4-thiadiazole + chloroacetaldehyde | Reflux in water, 20 h, neutralization, extraction | ~20 | Moderate yield, requires chromatography |
| Large-scale cyclization | 5-bromo-1,3,4-thiadiazol-2-amine + chloroacetaldehyde | Reflux in water, 5 h + overnight stirring | 14 | Scalable, moderate yield |
| Esterification (inferred) | Imidazo-thiazole amine + ethyl 2-chloro-3-oxopropanoate | Reflux in ethanol, 5 h | Not specified | Analogous to imidazo-pyridine ester synthesis |
Research Findings and Notes
- The key intermediate, 2-bromoimidazo[2,1-b]thiadiazole, is reliably prepared by cyclization of bromo-substituted thiadiazole amines with chloroacetaldehyde in aqueous reflux conditions.
- The reaction requires careful control of reagent addition and reaction time to maximize conversion and minimize side products.
- Purification typically involves neutralization, organic extraction, drying, and chromatographic techniques or trituration.
- The esterification step to introduce the ethyl propanoate group is inferred based on analogous heterocyclic ester syntheses and involves condensation with ethyl halopropanoates under reflux in ethanol.
- Yields for the cyclization step are moderate (14–20%), indicating room for optimization in reaction conditions or alternative synthetic routes.
- No direct patents or literature sources provide a fully detailed one-pot synthesis of the target compound; rather, the synthesis is constructed from known intermediates and analogous heterocyclic chemistry.
Q & A
Q. Tables for Key Data
| Biological Activity | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Kinase Inhibition | In vitro kinase assay (HeLa cells) | 1.2–5.8 µM | |
| Anticancer Cytotoxicity | MTT assay (72 h exposure) | 8.3–12.4 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
